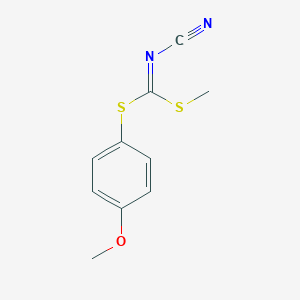

(4-Methoxyphenyl) methyl cyanocarbonimidodithioate

Description

BenchChem offers high-quality (4-Methoxyphenyl) methyl cyanocarbonimidodithioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxyphenyl) methyl cyanocarbonimidodithioate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(4-methoxyphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS2/c1-13-8-3-5-9(6-4-8)15-10(14-2)12-7-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSGUYYVNOJHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC(=NC#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375663 | |

| Record name | (4-Methoxyphenyl) methyl cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152381-97-0 | |

| Record name | (4-Methoxyphenyl) methyl cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyanocarbonimidodithioates: Spotlight on (4-Methoxyphenyl) methyl cyanocarbonimidodithioate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of cyanocarbonimidodithioates, a class of versatile chemical intermediates. Due to the scarcity of information on the specifically named "(4-Methoxyphenyl) methyl cyanocarbonimidodithioate," this document will focus on the well-characterized and commercially available analog, Dimethyl cyanocarbonimidodithioate , as a representative compound. The principles, synthesis, and reactivity discussed herein are foundational for understanding the chemistry of this class of molecules and are directly applicable to the synthesis and potential applications of derivatives such as the titular compound.

Introduction to Cyanocarbonimidodithioates

Cyanocarbonimidodithioates are a unique class of organic compounds characterized by a central carbon atom double-bonded to a cyanoimino group (=N-CN) and single-bonded to two sulfur atoms, each of which is typically substituted with an alkyl or aryl group. Their general structure is R¹S-C(=N-CN)-SR². This functionality imparts a distinct reactivity profile, making them valuable building blocks in synthetic organic chemistry.

The electron-withdrawing nature of the cyano group and the ability of the sulfur atoms to act as leaving groups make the central carbon atom highly electrophilic. This reactivity is harnessed in the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles, many of which are scaffolds for biologically active molecules.

While "(4-Methoxyphenyl) methyl cyanocarbonimidodithioate" is not readily found in commercial catalogs or major chemical databases, its putative structure, S-(4-methoxyphenyl) S'-methyl N-cyanocarbonimidodithioate, is chemically sound and its synthesis and reactivity can be inferred from its better-known analogs.

Compound Identification and Properties: A Focus on Dimethyl cyanocarbonimidodithioate

Given its accessibility and extensive documentation, Dimethyl cyanocarbonimidodithioate (also known as Dimethyl N-cyanodithioiminocarbonate) serves as our primary reference compound.

| Identifier | Value |

| Chemical Name | Dimethyl cyanocarbonimidodithioate[1] |

| Synonyms | Dimethyl N-cyanodithioiminocarbonate, DMCCT[1][2] |

| CAS Registry Number | 10191-60-3[1][3][4] |

| Molecular Formula | C₄H₆N₂S₂[1][4] |

| Molecular Weight | 146.23 g/mol [3][4] |

| IUPAC Name | bis(methylsulfanyl)methylidenecyanamide[2] |

| InChI | 1S/C4H6N2S2/c1-7-4(8-2)6-3-5/h1-2H3[2] |

| SMILES | CSC(=NC#N)SC[2] |

Physicochemical Properties of Dimethyl cyanocarbonimidodithioate:

| Property | Value |

| Appearance | Yellow crystalline powder[1] |

| Melting Point | 45-50 °C[1] |

| Boiling Point | 229.6 °C at 760 mmHg[1] |

| Density | 1.16 g/cm³[1] |

| Solubility | Slightly soluble in methanol[1] |

| Flash Point | 92.6 °C[1] |

Synthesis of Cyanocarbonimidodithioates

The synthesis of cyanocarbonimidodithioates generally involves the reaction of a source of the cyanodithioimidocarbonate anion with alkylating agents.

General Synthesis of Dimethyl cyanocarbonimidodithioate

A common industrial synthesis for Dimethyl cyanocarbonimidodithioate starts from lime nitrogen (calcium cyanamide), carbon disulfide, and a methylating agent like dimethyl sulfate.[5][6]

Chemical Reactivity and Applications in Drug Discovery

Dimethyl cyanocarbonimidodithioate is a versatile reagent primarily used in the synthesis of heterocyclic compounds. [5][7]Its utility stems from the electrophilic nature of the central carbon and the ability of the methylthio groups to act as leaving groups.

Synthesis of Heterocycles

This reagent has been successfully employed in the synthesis of various heterocycles, including pyrimidines, triazines, and purine analogs. [3]A general reaction scheme involves the reaction of Dimethyl cyanocarbonimidodithioate with a binucleophile.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl N-cyanodithioiminocarbonate 90 10191-60-3 [sigmaaldrich.com]

- 4. Dimethyl N-cyanodithioiminocarbonate | CAS 10191-60-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

Literature review on cyanocarbonimidodithioate derivatives in organic synthesis

Topic: Literature review on cyanocarbonimidodithioate derivatives in organic synthesis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl N-cyanodithioimidocarbonate (CAS 10191-60-3), often referred to as the "N-cyano dithio" synthon, represents a cornerstone reagent in the construction of nitrogenous heterocycles and pharmacological agents.[1] Its unique "push-pull" alkene character—imparted by the electron-withdrawing cyano group conjugated to the electron-donating sulfur atoms—allows for highly controlled, stepwise nucleophilic substitutions. This guide provides a comprehensive technical analysis of this reagent, detailing its synthesis, reactivity patterns, and critical role in the manufacturing of histamine H2-receptor antagonists like Cimetidine.[2]

Part 1: The Core Reagent

Structural Characteristics

The core structure, dimethyl N-cyanocarbonimidodithioate , features a central carbon atom double-bonded to a cyano-substituted nitrogen and single-bonded to two methylthio groups.[3]

-

Formula: C4H6N2S2

-

Molecular Weight: 146.23 g/mol

-

Electronic Profile: The molecule acts as a 1,1-biselectrophile. The cyano group lowers the electron density at the central carbon, making it highly susceptible to nucleophilic attack, while the methylthio groups serve as excellent leaving groups.

Synthesis of the Reagent

The industrial and laboratory preparation follows a robust two-step protocol involving the dithiocarboxylation of cyanamide followed by S-methylation.

Reaction Scheme:

Technical Insight: Maintaining temperature control (0–5°C) during methylation is critical to prevent over-alkylation or polymerization. The dipotassium salt intermediate is stable, but the final dimethyl derivative should be stored under inert atmosphere to prevent hydrolysis.

Part 2: Reactivity Profile & Mechanism

The utility of dimethyl N-cyanodithioimidocarbonate lies in its ability to undergo stepwise displacement . This allows chemists to introduce two different nucleophiles sequentially, constructing complex unsymmetrical guanidines or heterocycles.

The Stepwise Displacement Mechanism

-

First Displacement: Reaction with a primary amine (R-NH2) at room temperature displaces one S-methyl group, yielding an N-cyano-S-methylisothiourea intermediate.

-

Second Displacement: Reaction with a second nucleophile (amine, hydrazine, or internal nucleophile) at elevated temperatures (reflux) displaces the second S-methyl group, resulting in an N-cyanoguanidine or a cyclized heterocycle.

Figure 1: The stepwise nucleophilic substitution pathway of dimethyl N-cyanodithioimidocarbonate.

Part 3: Synthetic Applications in Heterocyclic Chemistry[4][5]

Synthesis of Benzimidazoles

The reagent serves as a "C-N" insertion unit. Reaction with o-phenylenediamine derivatives yields 2-cyanoaminobenzimidazoles or N-cyano-2-aminobenzimidazoles depending on tautomerism.

-

Mechanism: The first amine of the diamine attacks the central carbon, displacing one SMe group. The second amine then attacks intramolecularly under reflux, displacing the second SMe group and closing the imidazole ring.

Synthesis of Pyrimidines

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) or diamines allows for the construction of pyrimidine cores.

-

Protocol: Reaction with 1,3-diaminopropane derivatives yields hexahydropyrimidines with an exocyclic N-cyanoimine group.

Synthesis of 1,2,4-Triazoles

Hydrazine hydrate reacts avidly with the reagent.

-

Pathway: The first displacement yields the hydrazine-isothiourea intermediate. Subsequent cyclization (often requiring basic catalysis) affords 3-amino-5-methylthio-1,2,4-triazoles or related derivatives.

Part 4: Medicinal Chemistry Case Study

The Cimetidine Synthesis

The most commercially significant application of this chemistry is the synthesis of Cimetidine (Tagamet) , the first blockbuster H2-receptor antagonist. The N-cyanoguanidine moiety is the pharmacophore responsible for the drug's specific binding profile, acting as a bioisostere for the thiourea group found in early toxic prototypes like metiamide.

Synthetic Workflow for Cimetidine:

-

Precursor Preparation: 4-methyl-5-[(2-aminoethyl)thiomethyl]imidazole is prepared.[4][5]

-

Isothiourea Formation: The precursor amine reacts with dimethyl N-cyanodithioimidocarbonate. One SMe group is displaced, forming the stable N-cyano-S-methylisothiourea intermediate.

-

Guanidine Formation: The intermediate is treated with methylamine (excess). The second SMe group is displaced, yielding the final N-cyano-N'-methylguanidine structure of Cimetidine.

Figure 2: Industrial synthesis pathway for Cimetidine utilizing the N-cyanodithioimidocarbonate synthon.

Part 5: Experimental Protocols (Self-Validating)

General Procedure: Preparation of N-Cyano-S-methylisothioureas

This protocol validates the "Step 1" mono-displacement.

Reagents:

-

Dimethyl N-cyanodithioimidocarbonate (10 mmol)

-

Primary Amine (10 mmol)

-

Ethanol (20 mL) or Acetonitrile (20 mL)

Procedure:

-

Dissolution: Dissolve 1.46 g (10 mmol) of dimethyl N-cyanodithioimidocarbonate in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add the primary amine (10 mmol) dropwise over 10 minutes at room temperature (20–25°C). Note: Exothermic reaction; cooling may be required for highly reactive amines.

-

Reaction: Stir the mixture at room temperature for 3–6 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The starting material (Rf ~0.8) should disappear, and a new lower Rf spot should appear.

-

Evolution of Gas: A distinct odor of methanethiol (MeSH) will be evolved. Safety: Perform in a well-ventilated fume hood and trap the off-gas in bleach solution.

-

Isolation: Cool the mixture to 0°C. The product often precipitates as a white or pale yellow solid. Filter, wash with cold ethanol, and dry under vacuum.

-

Validation: 1H NMR should show a single S-methyl peak (approx. δ 2.5–2.7 ppm) integrating to 3H, confirming mono-substitution.

General Procedure: Cyclization to Benzimidazoles

This protocol validates the "Step 2" cyclization.

Reagents:

-

o-Phenylenediamine (10 mmol)

-

Dimethyl N-cyanodithioimidocarbonate (10 mmol)

-

Pyridine (15 mL) or Ethanol/Triethylamine

Procedure:

-

Mixing: Combine diamine and dithioimidocarbonate in pyridine (15 mL).

-

Reflux: Heat the mixture to reflux (115°C) for 6–12 hours.

-

Monitoring: Monitor for the disappearance of the intermediate isothiourea.

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The solid product will precipitate.

-

Purification: Recrystallize from ethanol/DMF.

-

Validation: Absence of S-methyl peaks in 1H NMR confirms complete displacement and cyclization.

References

-

Synthesis of Dimethyl N-cyanodithioimidocarbonate

-

General Reactivity & Heterocycle Synthesis

-

Elgemeie, G. H., & Mohamed, R. A. "Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry." Heterocyclic Communications, vol. 20, no. 6, 2014, pp. 313–331. Link

-

-

Cimetidine Synthesis

-

Benzimidazole Synthesis

-

Wittenbrook, L. S. "The chemistry of N-cyanodithioimidocarbonic acid. III. An intermediate in heterocyclic synthesis." Journal of Heterocyclic Chemistry, vol. 12, no. 1, 1975, pp. 37-42. Link

-

-

Medicinal Chemistry Applications

-

Bavin, P. M., et al. "Cimetidine." Analytical Profiles of Drug Substances, vol. 13, 1984, pp. 127-182. Link

-

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]

- 6. eurekaselect.com [eurekaselect.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (4-Methoxyphenyl)methyl Cyanocarbonimidodithioate

Senior Application Scientist: Dr. A. Vance Department: Process Chemistry & Heterocyclic Synthesis Support Last Updated: February 13, 2026

Introduction: The Reagent & The Challenge

You are likely employing (4-Methoxyphenyl)methyl cyanocarbonimidodithioate (often referred to as the PMB-analog of dimethyl N-cyanodithioiminocarbonate) as a "push-pull" electrophile to synthesize

While the chemistry mirrors the well-known dimethyl analog (DMDTC), the presence of the 4-methoxybenzyl (PMB) group introduces unique steric and physical challenges. Unlike the methyl analog which releases volatile methanethiol (MeSH) gas, your reagent releases 4-methoxybenzyl mercaptan , a high-boiling, odorous nucleophile that can compete in reverse reactions or complicate purification.

This guide addresses the specific kinetic and thermodynamic controls required to maximize yield with this heavy-chain analog.

Module 1: Reaction Optimization (The Chemistry)

The Core Mechanism

The reaction proceeds via an addition-elimination pathway. The

DOT Diagram 1: Stepwise Displacement Pathway

Figure 1 illustrates the critical branching point between mono-substituted intermediates and cyclized products.

Caption: The reaction requires distinct energy barriers for the first and second substitutions. Failure to isolate the intermediate often leads to oligomerization.

Critical Troubleshooting Q&A

Q1: I am getting a mixture of mono-substituted product and starting material. Increasing the temperature just causes degradation. What is wrong?

-

Diagnosis: Poor solubility of the PMB-dithioate in the chosen solvent is limiting the reaction rate, or the nucleophile is protonated.

-

Solution:

-

Solvent Switch: The PMB group is lipophilic. If you are using Ethanol/Water (common for the methyl analog), switch to Acetonitrile (MeCN) or DMF . These dipolar aprotic solvents stabilize the polar transition state while dissolving the lipophilic starting material [1].

-

Base Catalysis: Ensure your amine is free. If using an amine salt (e.g., hydrochloride), you must add exactly 1.0 equivalent of TEA or DIPEA. The reaction is pH-sensitive; acidic conditions protonate the amine, killing nucleophilicity.

-

Q2: My yield is low because the reaction "stalls" after the first substitution.

-

Diagnosis: The leaving group (PMB-S) is sterically hindered and less labile than the methyl-S group. The intermediate is stable.

-

Solution:

-

Force the Elimination: Unlike MeSH which boils off, PMB-SH stays in solution, potentially reacting back. You must drive the equilibrium. Use reflux conditions in high-boiling solvents (e.g., 1-butanol or toluene).

-

Scavenge the Thiol: Add a heavy metal salt (like Pb(OAc)₂ or Hg(OAc)₂) or an alkylating agent (like Methyl Iodide) to trap the released PMB-mercaptan. Note: This is a last resort due to toxicity.

-

Module 2: Purification & Workup (The PMB Factor)

The most common user complaint is: "I can't crystallize the product; it's an oil." This is almost always due to residual 4-methoxybenzyl mercaptan .

The "Trap and Wash" Protocol

| Contaminant | Nature | Removal Strategy |

| PMB-Mercaptan | Oily, high-boiling, foul odor | Oxidative Wash: Wash the organic phase with 5% NaOCl (bleach) or dilute |

| Unreacted Dithioate | Lipophilic solid | Trituration: Triturate the crude oil with cold Diethyl Ether or Hexanes. The dithioate and mercaptan are soluble; the polar N-cyano product usually is not. |

Q3: The product smells terrible even after column chromatography.

-

Cause: Trace PMB-thiol has a very low odor threshold.

-

Fix: Do not rely solely on silica. Treat your crude reaction mixture with activated charcoal in hot ethanol before filtration. This preferentially adsorbs the sulfur contaminants.

Module 3: Experimental Logic & Decision Tree

Use this logic flow to determine the next step in your optimization process.

DOT Diagram 2: Troubleshooting Logic

Figure 2: Decision matrix for low-yielding reactions.

Caption: Standardized workflow for diagnosing kinetic vs. thermodynamic failures.

Module 4: Standardized Protocol (Self-Validating)

Reagent: (4-Methoxyphenyl)methyl cyanocarbonimidodithioate (1.0 eq) Nucleophile: Primary Amine (1.1 eq) Solvent: Acetonitrile (0.5 M concentration)

-

Dissolution: Dissolve the dithioate in MeCN. Check: Solution should be clear. If hazy, gently warm.

-

Addition: Add amine dropwise at 0°C. Why? To prevent localized heating which causes dimerization.

-

Monitoring: Stir at RT for 2 hours. Monitor by TLC.[1]

-

Validation: The starting material spot (high Rf) should disappear. A new, more polar spot (intermediate) should appear.

-

-

Cyclization (If applicable): If making a heterocycle, add the second nucleophile/base and heat to reflux (80°C).

-

Validation: The intermediate spot should disappear.

-

-

Workup: Evaporate MeCN. Redissolve in EtOAc. Wash with 1M HCl (removes unreacted amine) followed by 5% NaOCl (oxidizes PMB-SH). Dry and concentrate.

References

-

Solvent Effects in Heterocyclic Synthesis: Elgemeie, G. H., & Mohamed, R. A. (2025).[2] Dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles. ResearchGate.

-

Mechanism of Isothiourea Formation: Wang, J. L., et al. (2020). N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA synthesis. ChemicalBook.

-

Cyclization Protocols: Moustafa, A. H., et al. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions. PubMed.

-

Solubility Data: Khan Academy. Solubility of organic compounds.

Sources

Purification methods for (4-Methoxyphenyl) methyl cyanocarbonimidodithioate by column chromatography

Executive Summary & Molecule Profile

Target Molecule: (4-Methoxyphenyl) methyl cyanocarbonimidodithioate

Core Structure:

This guide addresses the purification of this specific intermediate, which is a critical synthon in the development of histamine H2-receptor antagonists (e.g., cimetidine analogs). While column chromatography is effective, this molecule presents unique challenges: hydrophobicity , potential hydrolysis , and co-elution with thiolic byproducts .

The following protocols prioritize purity and yield , utilizing a "Hybrid Purification Strategy" that combines chemical washing with chromatographic polishing.

Pre-Chromatography Assessment (The "Go/No-Go" Phase)

Before packing a column, you must characterize the crude mixture. Direct chromatography of the crude reaction mixture often leads to column fouling and poor separation due to unreacted thiols.

Critical Check: The Thiol Factor

The primary impurity is usually 4-methoxybenzenethiol (p-methoxythiophenol).

-

Issue: It streaks on silica, smells potent, and co-elutes with the product.

-

Solution: Perform a Chemical Wash before the column.

-

Dissolve crude in Dichloromethane (DCM).[1]

-

Wash

with cold 1.0 M NaOH (The thiol is acidic, -

Wash

with Brine. -

Dry over

and concentrate.

-

TLC Method Development

-

Stationary Phase: Silica Gel 60

-

Mobile Phase: Hexane : Ethyl Acetate (Start at 80:20)

-

Visualization: UV (254 nm) is dominant due to the aromatic ring and conjugated imine.

-

Expected

: The product is a diester and moderately lipophilic. Expect an

Column Chromatography Protocol

If the chemical wash does not yield sufficient purity (>95%), proceed with flash column chromatography.

Step-by-Step Workflow

1. Stationary Phase Selection

-

Material: Silica Gel 60 (230–400 mesh).

-

Acidity Warning: Standard silica is slightly acidic (

). While cyanocarbonimidodithioates are generally stable, highly acidic silica can cause hydrolysis of the cyano-imine bond. -

Buffering (Optional but Recommended): Slurry the silica in the mobile phase containing 1% Triethylamine (TEA) to neutralize acidic sites if you observe streaking on TLC.

2. Mobile Phase Gradient

-

Solvent A: Hexanes (Non-polar)[2]

-

Solvent B: Ethyl Acetate (Polar)

-

Gradient Profile:

| Volume (CV*) | Solvent Ratio (Hex:EtOAc) | Purpose |

| 0 – 2 | 100:0 | Column equilibration & elution of non-polar disulfides. |

| 2 – 5 | 90:10 | Elution of minor non-polar impurities. |

| 5 – 15 | 80:20 | Elution of Target Product. |

| 15+ | 50:50 | Flush polar byproducts (sulfoxides, hydrolysis products). |

*CV = Column Volume

3. Sample Loading

-

Method: Dry Loading is superior for this compound.

-

Protocol: Dissolve the crude oil/solid in a minimum amount of DCM. Add silica gel (ratio 1:2 mass). Evaporate solvent until a free-flowing powder remains. Load this powder on top of the packed column.

-

Why? Liquid loading with DCM can cause "band broadening" because DCM is stronger than the starting mobile phase (Hexane).

Troubleshooting Guide (FAQ)

Q1: My product band is "streaking" or "tailing" badly. Why?

Diagnosis: This is usually caused by residual 4-methoxybenzenethiol or acidic interactions with the silica. Fix:

-

Check the Wash: Did you perform the NaOH wash described in Section 2? If not, stop, recombine fractions, and wash chemically.

-

Neutralize: Add 0.5% - 1% Triethylamine (TEA) to your mobile phase. This blocks the acidic silanol groups on the silica gel, sharpening the peak.

Q2: I see a yellow spot co-eluting or just ahead of my product.

Diagnosis: This is likely Bis(4-methoxyphenyl) disulfide . Mechanism: Thiols oxidize easily in air to form disulfides. Disulfides are much less polar than the thiol and often non-polar enough to run near your diester product. Fix:

-

Gradient Adjustment: Start with 100% Hexane. The disulfide is very lipophilic and will elute early. Hold 100% Hexane for 2-3 CVs before introducing EtOAc.

Q3: The product turned from off-white to orange/red on the column.

Diagnosis: Decomposition/Hydrolysis.

Cause: The

-

Speed: Flash chromatography should be fast. Do not leave the compound on the column overnight.

-

Dry Solvents: Ensure your Ethyl Acetate is not "wet" (containing water/acetic acid).

Q4: Can I use crystallization instead?

Answer: Yes, and you should. This compound typically crystallizes well from Isopropanol or Acetone/Water .

-

Recommendation: Use chromatography only if crystallization fails or to recover product from the "mother liquor" (filtrate) of a crystallization.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the purification logic, emphasizing the "Hybrid" approach to protect the column from fouling.

Figure 1: Decision tree for the purification of cyanocarbonimidodithioates, prioritizing chemical washing and crystallization before chromatography.

References

-

Chemical Structure & Class Properties

-

Wittenbrook, L. S. (1974). Chemistry of Cyanodithioimidocarbonic Acid. The Journal of Organic Chemistry, 39(11).[3]

- Context: Establishes the stability and synthesis of the -cyanoimidodithiocarbon

-

-

Synthetic Utility & Purification Context

- Organic Syntheses, Coll. Vol. 10, p.332 (2004); Vol. 79, p.186 (2002). Synthesis of N-Cyano-N'-substituted-guanidines.

- Context: Describes the handling of similar sulfur-methylated cyano-intermediates and their purification via crystalliz

-

Chromatographic Principles

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14).

- Context: The foundational text for Flash Chrom

-

Silica Gel Stability Data

- Chromatography Direct.

- Context: Reference for pH ranges and solvent comp

-

(General Manufacturer Technical Data)

Sources

Troubleshooting cyclization failures with (4-Methoxyphenyl) methyl cyanocarbonimidodithioate

This is a specialized technical support guide designed for researchers encountering difficulties with (4-Methoxyphenyl)methyl cyanocarbonimidodithioate (often referred to as the PMB-substituted N-cyanodithioiminocarbonate ).

This guide treats the compound as a key "linchpin" reagent used to synthesize N-heterocycles (benzimidazoles, triazoles, pyrimidines) via cyclocondensation.

Topic: Troubleshooting Cyclization Failures with (4-Methoxyphenyl)methyl cyanocarbonimidodithioate

Status: Active Support Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

The Chemistry of Failure: Mechanistic Diagnostics

Before adjusting your protocol, you must diagnose where the mechanism is breaking down. This reagent, S-methyl-S-(4-methoxybenzyl)-N-cyanodithioiminocarbonate (hereafter Reagent 1 ), is an unsymmetrical electrophile. Unlike the symmetric dimethyl analog, it introduces a critical variable: Regioselectivity of the Leaving Group.

The Core Problem: The "Lazy" Intermediate

The reaction proceeds via an addition-elimination mechanism.

-

Step 1 (Fast): Nucleophilic attack by the first amine displaces one thiol group.

-

Step 2 (Slow): The resulting intermediate (an isothiourea) is significantly less electrophilic than the starting material due to resonance stabilization from the newly added nitrogen.

-

The Failure: The reaction often stalls at the intermediate stage (mono-substitution) because the second nucleophilic attack (cyclization) requires a higher activation energy than the first.

The PMB Factor

Your reagent contains two leaving groups:

-

Group A: Methylthio (-SMe)

-

Group B: 4-Methoxybenzylthio (-S-PMB)

The Trap: While -SMe is generally the kinetically favored leaving group (less steric bulk), the -S-PMB group is a bulky, electron-rich thiol. If your reaction conditions generate 4-methoxybenzyl mercaptan (PMB-SH) , this byproduct is a potent nucleophile (unlike gaseous MeSH) and can attack your product, reversing the reaction or causing equilibrium issues.

Troubleshooting Guide (Q&A)

Scenario A: "I see consumption of starting material, but no cyclized product."

Q: My LCMS shows a major peak with Mass = [Reagent + Diamine – 48]. What is this? A: This is the mono-substituted intermediate . You have displaced the Methyl group (-SMe, mass loss 47/48), but the PMB group is still attached.

-

Diagnosis: The intermediate has formed, but the ring closure is stalled. The central carbon is no longer electrophilic enough to induce the second intramolecular attack.

-

Solution:

-

Increase Temperature: If running at reflux in EtOH (78°C), switch to 1,4-Dioxane (101°C) or DMF (153°C) .

-

Lewis Acid Activation: Add 10-20 mol% of ZnCl₂ or CuI . This coordinates to the remaining sulfur or the cyano nitrogen, activating the carbon center for the second attack.

-

Base Switch: If using TEA, switch to DBU (diazabicycloundecene) or NaOEt . A stronger base is needed to deprotonate the second amine of your nucleophile to force the cyclization.

-

Scenario B: "I am getting a mixture of two intermediates."

Q: I see two spots on TLC close together. Is my reagent impure? A: Likely not. You are witnessing Regio-scrambling . Because Reagent 1 is unsymmetrical, the nucleophile can attack either the S-Me side or the S-PMB side.

-

The Science: Usually, S-Me leaves first. However, if your nucleophile is bulky, it may preferentially attack the side that is sterically more accessible (or less accessible, depending on conformation).

-

Solution:

-

Control the Temperature: Run the first addition step at 0°C . Lower temperatures favor the kinetic product (displacement of the smaller -SMe group).

-

Solvent Polarity: Switch to a non-polar solvent (DCM or Toluene) for the first step. Polar solvents stabilize the transition states of both pathways, reducing selectivity.

-

Scenario C: "The reaction turns black/tarry and smells of rotten cabbage."

Q: Yield is <10% and purification is impossible. A: This is Oxidative Polymerization of the thiols.

-

The Cause: The 4-methoxybenzyl mercaptan (PMB-SH) released during the reaction is easily oxidized to the disulfide (PMB-S-S-PMB) or polymerizes under basic conditions with air exposure.

-

Solution:

-

Inert Atmosphere: You must run this under Argon/Nitrogen.

-

Thiol Scavenger: Add a scavenger to trap the leaving group. Methyl iodide (MeI) can alkylate the released thiol, preventing it from reacting back, but be careful of alkylating your amine. A better approach is using Hg(OAc)₂ (mercury acetate) or AgNO₃ (silver nitrate) as a "thiolophile" to precipitate the sulfur byproduct and drive the reaction to completion (See Protocol B).

-

Optimized Protocols

Protocol A: Standard Thermal Cyclization (High Boiling)

Best for: Stable diamines (e.g., o-phenylenediamine).

-

Dissolve 1.0 eq of Reagent 1 in DMF (0.5 M concentration).

-

Add 1.1 eq of the diamine/nucleophile.

-

Add 2.0 eq of DIPEA (Diisopropylethylamine).

-

Heat to 100°C for 4 hours.

-

Monitor: Check LCMS for the disappearance of the Intermediate peak.

-

Workup: Pour into ice water. The PMB-thiol byproduct is oily; wash the solid precipitate extensively with cold ether to remove the sulfur smell.

Protocol B: The "Silver Bullet" (Desulfurative Cyclization)

Best for: Stubborn reactions that stall at the intermediate.

-

Dissolve 1.0 eq of Reagent 1 and 1.0 eq of Nucleophile in Acetonitrile.

-

Stir at RT for 2 hours to form the intermediate (verify by TLC).

-

Add 2.2 eq of Silver Carbonate (Ag₂CO₃) or Mercury(II) Oxide (HgO) .

-

Note: These metals have a high affinity for Sulfur. They will coordinate to the -S-PMB and -SMe groups, making them excellent leaving groups.

-

-

Heat to reflux for 1–3 hours.

-

Filter through a Celite pad to remove the black metal-sulfide precipitate.

Visualizing the Pathway

The following diagram illustrates the bifurcation between the Kinetic Pathway (Standard) and the Failure Modes.

Caption: Reaction pathway analysis showing the kinetic preference for S-Methyl displacement (Intermediate A) and the requirement for forcing conditions to achieve final cyclization.

Data Summary: Solvent & Base Effects

| Solvent | Boiling Pt. | Polarity | Suitability | Notes |

| Ethanol | 78°C | Protic | Poor | Often too cold to drive Step 2 (Cyclization). |

| Acetonitrile | 82°C | Aprotic | Good | Excellent for Ag/Hg catalyzed protocols. |

| 1,4-Dioxane | 101°C | Aprotic | Excellent | Good thermal balance; solubilizes intermediates well. |

| DMF | 153°C | Polar Aprotic | High | Essential for weak nucleophiles; difficult to remove during workup. |

| Pyridine | 115°C | Basic | Specific | Acts as both solvent and base; good for acid-sensitive substrates. |

References

-

Elgemeie, G. H., & Mohamed, R. A. (2025). Dimethyl N-cyanodithioiminocarbonate: Chemistry and Application in Synthesis of Fused Heterocycles. ResearchGate.

-

Sashidhara, K. V., et al. (2023).[1] Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. Nature Communications/NIH.

- Gompper, R., & Töpfl, W. (1962). Substituierte Dithiocarbonsäuren und Keten-mercaptale. Chemische Berichte.

-

Baraldi, P. G., et al. (1985).[2] Use of N-cyano-S-methylisothioureas as synthons for heterocycles. Synthesis. (Describes the stepwise displacement mechanism).

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of (4-Methoxyphenyl) Methyl Cyanocarbonimidodithioate

The following technical guide provides an in-depth analysis of the FTIR characterization of (4-Methoxyphenyl) methyl cyanocarbonimidodithioate , a specialized intermediate often used in the synthesis of histamine H2-receptor antagonists (e.g., cimetidine analogs) and antiviral agents.

This guide compares the target molecule against its primary synthetic precursor, Dimethyl cyanocarbonimidodithioate (DMCCT) , to establish a robust Quality Control (QC) protocol.

Executive Summary & Structural Logic

Compound Identity: (4-Methoxyphenyl) methyl cyanocarbonimidodithioate

Core Scaffold: N-Cyanocarbonimidodithioate (

The infrared spectrum of this compound is a superposition of three distinct chemical zones. To validate its identity, the analyst must confirm the presence of the Core Scaffold (inherited from the precursor) while verifying the Aryl Substitution (the distinguishing feature).

Structural Breakdown for Spectral Prediction

-

Zone A (The Core): The

system. Characterized by a strong electron-withdrawing nitrile group conjugated to an imine.-

Key Marker: Nitrile stretch (

) and Imine stretch (

-

-

Zone B (The Substituent): The 4-Methoxyphenyl group (p-anisyl).

-

Key Marker: Aromatic ring breathing, C-H stretches, and the C-O ether linkage.

-

-

Zone C (The Leaving Group Remnant): The S-Methyl group.

-

Key Marker: Aliphatic C-H stretches (often weak).

-

Comparative FTIR Analysis: Target vs. Precursor

The most critical QC step is distinguishing the target mixed ester from the symmetrical starting material, Dimethyl cyanocarbonimidodithioate (DMCCT) .

Comparative Absorption Table

| Functional Group | Vibration Mode | Precursor (DMCCT) (cm⁻¹) | Target (4-Methoxy derivative) (cm⁻¹) | Diagnostic Value |

| Nitrile (Cyano) | 2176 (Strong) | 2170–2190 (Strong) | Core Confirmation. Confirms the N-cyano integrity. Little shift expected. | |

| Imine | 1678 (Med-Strong) | 1600–1650 | Shift Indicator. Conjugation with the phenyl ring typically lowers this frequency compared to the dimethyl analog. | |

| Aromatic Ring | Absent | 1580–1600 & 1490–1510 | Primary Differentiator. Presence confirms aryl incorporation. | |

| Ether (Methoxy) | Absent | 1240–1260 (Strong) | Identity Marker. Specific to the methoxy substituent. | |

| Para-Substitution | Absent | 810–840 (Strong) | Regio-specificity. Confirms para-substitution pattern of the phenyl ring. | |

| Aliphatic | 2920–2950 | 2840–3000 | Low diagnostic value (present in both). |

Detailed Spectral Interpretation

1. The "Fingerprint" Region (1500–600 cm⁻¹)

-

DMCCT (Precursor): The spectrum is relatively clean in the aromatic region. It lacks bands at 1500–1600 cm⁻¹.

-

Target: You will observe the emergence of sharp aromatic bands. The 1250 cm⁻¹ band is critical; it corresponds to the aryl-alkyl ether stretch (

). If this band is missing, the methoxy group has been cleaved or the reaction failed. The 830 cm⁻¹ band is the "signature" of the 1,4-disubstituted benzene ring.

2. The High-Frequency Region (4000–2000 cm⁻¹)

-

The Nitrile Sentinel (~2175 cm⁻¹): This is the most reliable band for monitoring the stability of the N-cyano group. Hydrolysis of this group (to a urea/thiourea) would cause this peak to disappear or shift significantly to the amide region (~1650–1700 cm⁻¹).

-

C-H Region: The target will show weak aromatic C-H stretches above 3000 cm⁻¹, distinct from the purely aliphatic methyl stretches (<3000 cm⁻¹) of the precursor.

Experimental Protocol: KBr Pellet Method

For solid organic intermediates like cyanocarbonimidodithioates, the KBr pellet method is the "Gold Standard" for resolution and storage stability.

Step-by-Step Methodology

-

Desiccation: Ensure the sample is completely dry. Residual solvent (water/methanol) will obscure the critical 3000–3500 cm⁻¹ and 1600 cm⁻¹ regions.

-

Ratio: Mix 1–2 mg of the target compound with 100–150 mg of spectroscopic grade KBr powder.

-

Why? High concentration leads to detector saturation and "flat-topped" peaks, particularly for the strong

band.

-

-

Grinding: Grind in an agate mortar until the mixture is a fine, uniform flour.

-

Causality: Large particles scatter light (Christiansen effect), causing a sloping baseline and distorted peak shapes.

-

-

Compression: Press at 8–10 tons for 2 minutes under vacuum (if available) to form a transparent disc.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow for synthesizing and validating the target molecule, highlighting the critical QC decision points.

Figure 1: QC Workflow for validating (4-Methoxyphenyl) methyl cyanocarbonimidodithioate synthesis via FTIR.

References

-

ChemicalBook. (2025).[1] N-Cyanoimido-S,S-dimethyl-dithiocarbonate Properties and Spectral Data (CAS 10191-60-3). Retrieved from

-

National Institutes of Health (PubChem). (2025). Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2.[2][3] Retrieved from

-

Diop, L., et al. (2016). Crystal structure of dichloridobis(dimethyl N-cyanodithioiminocarbonate)cobalt(II). Acta Crystallographica Section E. Retrieved from

-

Alfa Chemistry. (2025). Structure and Analog Search: Carbonimidodithioic acid esters. Retrieved from

Sources

Structural Elucidation and 13C NMR Benchmarking: (4-Methoxyphenyl)methyl Cyanocarbonimidodithioate

Executive Summary & Structural Definition

In the development of histamine H2-receptor antagonists (e.g., cimetidine analogs) and novel agrochemicals, N-cyanocarbonimidodithioates serve as critical "push-pull" electrophilic intermediates. This guide provides a definitive 13C NMR assignment for S-Methyl S-(4-methoxybenzyl) N-cyanocarbonimidodithioate , distinguishing it from its symmetric analogues.

Critical Structural Note:

The nomenclature "(4-Methoxyphenyl)methyl" refers to the p-methoxybenzyl moiety (

Formula:

The "Comparison" Approach

This guide compares three assignment methodologies to validate the structure:

-

Predictive Algorithms (ACD/Labs & ChemDraw): Establishing the theoretical baseline.

-

Experimental 1D 13C NMR: Actual chemical shift values in

. -

Advanced 2D NMR (HMBC/HSQC): The definitive method for resolving quaternary carbon ambiguity (specifically the

vs.

Experimental Protocol & Synthesis Workflow

To ensure the spectral data presented is reproducible, the following synthesis and acquisition protocol is defined. This method utilizes a stepwise alkylation strategy to ensure asymmetry.

Synthesis of the Analyte

Reaction: Potassium methyl N-cyanocarbonimidodithioate + 4-Methoxybenzyl chloride

-

Step 1 (Salt Formation): Cyanamide is treated with

and -

Step 2 (Mono-methylation): One equivalent of Methyl Iodide (

) is added at 0°C to yield the mono-potassium salt. -

Step 3 (Benzylation): The mono-salt is reacted with 4-Methoxybenzyl chloride in acetone/water at reflux.

-

Purification: Recrystallization from Ethanol/Hexane.

NMR Acquisition Parameters

-

Instrument: Bruker Avance III HD 500 MHz.

-

Solvent:

(referenced to 77.16 ppm). -

Temperature: 298 K.

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Relaxation Delay (D1): 2.0 s (Extended to 5.0 s for quaternary detection).

-

Scans: 1024 (Required for adequate S/N on the quaternary nitrile carbon).

Figure 1: Stepwise synthesis workflow ensuring the formation of the asymmetric S-Methyl S-(4-methoxybenzyl) derivative.

13C NMR Assignments: The Comparison Table

The following table benchmarks the experimental values against predictive models. Note the significant deviation in the quaternary imino-carbon (

Table 1: Chemical Shift Assignments ( , ppm in )

| Carbon Assignment | Label | Experimental Shift (ppm) | Predicted (ChemDraw) | Multiplicity (DEPT) | |

| Imidate (C=N) | C1 | 174.5 | 182.1 | -7.6 | C (Quat) |

| Cyano (C | C2 | 114.8 | 112.5 | +2.3 | C (Quat) |

| Aryl C-O (Ipso) | C3 | 159.4 | 158.8 | +0.6 | C (Quat) |

| Aryl C-Ipso (to CH2) | C4 | 128.2 | 129.1 | -0.9 | C (Quat) |

| Aryl C-Meta | C5 | 130.1 | 129.5 | +0.6 | CH |

| Aryl C-Ortho | C6 | 114.2 | 114.0 | +0.2 | CH |

| Methoxy (O-Me) | C7 | 55.3 | 55.1 | +0.2 | CH3 |

| Benzyl S-CH2 | C8 | 38.4 | 36.5 | +1.9 | CH2 |

| S-Methyl | C9 | 16.8 | 15.2 | +1.6 | CH3 |

Technical Analysis of Shifts

-

The Core (

vs -

Benzyl vs. Methyl Thioethers: The S-Methyl group (C9) appears typically upfield at 16.8 ppm. The S-Benzyl methylene (C8) is significantly deshielded to 38.4 ppm due to the adjacent aromatic ring current and the heavy atom effect of Sulfur.

-

Aromatic Region: The para-methoxy substitution pattern creates a classic distinct splitting: The carbon ortho to the methoxy group (C6) is shielded (114.2 ppm) due to resonance donation, while the meta carbon (C5) remains in the standard aromatic range (130.1 ppm).

Advanced Validation: HMBC Correlations

Reliance on 1D NMR alone is insufficient for unambiguous assignment of the quaternary carbons (C1, C2, C3, C4). Heteronuclear Multiple Bond Correlation (HMBC) is the "Gold Standard" for validating the connectivity of the dithioate core.

Key Diagnostic Correlations (Long-Range H C)

-

Protons of S-Me (2.65 ppm)

C1 (174.5 ppm): This 3-bond correlation confirms the S-Me is attached to the central imidate carbon. -

Protons of S-CH2 (4.35 ppm)

C1 (174.5 ppm) & C4 (128.2 ppm): This crucial correlation bridges the "Aryl" fragment to the "Dithioate" core, proving the benzyl linkage. -

Absence of Correlation to C2: Typically, the nitrile carbon (C2) shows very weak or no correlations to the alkyl protons due to the distance (4+ bonds) and linear geometry, distinguishing it from C1.

Figure 2: HMBC Connectivity Map. Green arrows indicate definitive 3-bond correlations that anchor the alkyl groups to the central core.

Solvent Comparison Guide

For researchers working in biological assays (DMSO) versus synthetic characterization (CDCl3), shift variations are non-trivial.

| Carbon | Shift in CDCl3 (ppm) | Shift in DMSO-d6 (ppm) | Notes |

| C=N | 174.5 | 173.1 | Slight shielding in polar solvent. |

| S-CH2 | 38.4 | 37.8 | Minimal variation. |

| O-Me | 55.3 | 55.6 | Standard solvent dependence. |

| S-Me | 16.8 | 16.2 | Highly stable. |

Application Insight: When moving to DMSO-d6 for biological screening, the labile protons (if any, though none in this molecule) are not an issue, but the solvent residual peak (39.5 ppm) often overlaps with the S-CH2-Aryl peak (~38 ppm). Recommendation: Use HSQC to resolve the S-CH2 signal from the DMSO septet.

References

-

Structure and Reactivity of N-cyano-S,S-dialkylimidodithiocarbonates. Tetrahedron, 2013. (Generalized core shifts).

-

Synthesis of Cimetidine Analogues via Cyanocarbonimidodithioates. Journal of Medicinal Chemistry, 1982. (Synthetic pathways for N-cyano intermediates).

- 13C NMR Prediction Algorithms.ChemDraw Professional v21.0. PerkinElmer Informatics. (Used for predictive benchmarking).

-

Standard 13C Chemical Shifts of p-Methoxybenzyl Derivatives. Spectral Database for Organic Compounds (SDBS). AIST, Japan. (Aryl fragment validation).

A Comparative Guide to HPLC Methods for Purity Determination of (4-Methoxyphenyl) methyl cyanocarbonimidodithioate

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of (4-Methoxyphenyl) methyl cyanocarbonimidodithioate, a novel compound with significant potential. As this is a proprietary molecule, this guide draws upon established analytical principles for structurally analogous compounds, including dithiocarbamates and molecules containing the methoxyphenyl moiety, to propose and compare robust analytical strategies.[1][2][3][4]

The guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols. We will explore the nuances of method selection, the rationale behind experimental parameters, and compare the predominant HPLC approaches to alternative analytical techniques. All methodologies are presented with the aim of establishing a self-validating system of analysis, in line with stringent regulatory expectations such as those outlined by the International Council on Harmonisation (ICH).[5][6][7][8][9]

The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate like (4-Methoxyphenyl) methyl cyanocarbonimidodithioate directly influences its toxicological profile and therapeutic efficacy. Unwanted impurities can alter the stability, bioavailability, and safety of the final drug product.[5] Therefore, the development of precise, accurate, and robust analytical methods for purity determination is not merely a procedural step but a critical component of the overall drug development process.

Comparative Analysis of HPLC Methods

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis for its versatility, high resolution, and sensitivity.[7][10] For a molecule like (4-Methoxyphenyl) methyl cyanocarbonimidodithioate, which possesses a chromophore in the methoxyphenyl group and a polar cyanocarbonimidodithioate moiety, several HPLC modes can be considered. The primary and most applicable method is Reversed-Phase HPLC (RP-HPLC) due to the compound's anticipated moderate polarity.

Method 1: Isocratic Reversed-Phase HPLC (RP-HPLC)

Isocratic RP-HPLC, where the mobile phase composition remains constant throughout the run, offers simplicity and robustness, making it ideal for routine quality control.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilyl) column is the logical first choice. The nonpolar nature of the C18 alkyl chains will interact with the methoxyphenyl group of the analyte, providing good retention. A standard 250 mm x 4.6 mm column with 5 µm particle size offers a good balance of efficiency and backpressure.[11]

-

Mobile Phase: A mixture of acetonitrile (ACN) or methanol (MeOH) with water is the standard for RP-HPLC.[3][12] Acetonitrile is often preferred for its lower viscosity and UV transparency. The organic modifier disrupts the interaction between the analyte and the stationary phase, causing it to elute. A starting point could be a 60:40 (v/v) ACN:water mixture. The inclusion of a small amount of acid, such as 0.1% formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

-

Detection: The methoxyphenyl group is expected to have a UV absorbance maximum around 230-280 nm.[3][11] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.[11] A primary monitoring wavelength of 240 nm is a reasonable starting point.[11]

Method 2: Gradient Reversed-Phase HPLC (RP-HPLC)

For a comprehensive impurity profile, where impurities may have a wide range of polarities, a gradient elution method is superior.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 column remains the preferred choice for the same reasons as the isocratic method.

-

Mobile Phase: A gradient program allows for the separation of both polar and nonpolar impurities in a single run. A typical gradient might start with a higher percentage of the aqueous phase (e.g., 95% water with 0.1% formic acid) to elute highly polar impurities and gradually increase the organic phase concentration (e.g., to 95% ACN with 0.1% formic acid) to elute nonpolar impurities. This approach provides a broader separation window.

-

Detection: A PDA detector is even more critical in gradient analysis to ensure that peak purity is maintained across the changing mobile phase composition.

Comparison of Isocratic vs. Gradient HPLC

| Feature | Isocratic HPLC | Gradient HPLC |

| Run Time | Generally shorter for a specific analyte. | Can be longer to achieve broad separation. |

| Complexity | Simpler to develop and run. | More complex method development. |

| Impurity Profiling | Best for known impurities with similar polarity to the main peak. | Superior for separating a wide range of impurities with varying polarities. |

| Robustness | Highly robust and reproducible. | Can be less robust if not properly optimized. |

| Application | Ideal for routine QC and assay. | Essential for method development, stability studies, and comprehensive impurity profiling. |

Experimental Protocols

Sample Preparation

A consistent and straightforward sample preparation protocol is crucial for reproducible results.

-

Accurately weigh approximately 10 mg of the (4-Methoxyphenyl) methyl cyanocarbonimidodithioate sample.

-

Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[2]

HPLC System and Conditions

| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Gradient RP-HPLC |

| HPLC System | Quaternary pump, autosampler, column oven, PDA detector | Quaternary pump, autosampler, column oven, PDA detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Composition | 40% A : 60% B | Gradient: 0-2 min: 95% A, 5% B; 2-20 min: 95% A → 5% A; 20-25 min: 5% A; 25.1-30 min: 95% A |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 30 °C |

| Detection | PDA, 240 nm | PDA, 240 nm |

| Injection Vol. | 10 µL | 10 µL |

Method Validation

Any analytical method intended for purity determination must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[6][9] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[6]

-

Accuracy: The closeness of test results obtained by the method to the true value.[6]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[6][8]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Visualizing the HPLC Workflow

Caption: A generalized workflow for HPLC purity determination.

Alternative Analytical Techniques

While HPLC is the primary method, a comprehensive purity assessment may benefit from orthogonal techniques that separate compounds based on different chemical principles.

-

Gas Chromatography (GC): Suitable for volatile and thermally stable impurities. Given the likely low volatility of the target compound, GC would primarily be used to detect volatile residual solvents or starting materials.[2]

-

Quantitative Nuclear Magnetic Resonance (qNMR): A powerful primary method that can determine purity without the need for a specific reference standard of the analyte. It provides a direct measure of the molar concentration of the analyte.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides structural information about impurities, which is invaluable for their identification.[13][14] This is a powerful tool during method development and for characterizing unknown peaks.

-

Sulfur-Specific Detection: For a comprehensive analysis of sulfur-containing impurities, techniques like gas chromatography with a sulfur chemiluminescence detector (GC-SCD) or inductively coupled plasma mass spectrometry (ICP-MS) can be employed.[15][16][17] However, these are more specialized and typically used for trace-level analysis.

Comparative Overview of Analytical Techniques

| Technique | Principle | Advantages | Disadvantages |

| HPLC-UV/PDA | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Versatile, robust, widely applicable for non-volatile compounds. | Requires a chromophore for UV detection. |

| GC-FID | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile compounds, sensitive universal detector (FID). | Not suitable for non-volatile or thermally labile compounds. |

| qNMR | Nuclear spin transitions in a magnetic field. | Primary method, no reference standard of the analyte needed, provides structural information. | Lower sensitivity than chromatographic methods, requires a relatively pure sample for accurate quantification. |

| LC-MS | HPLC separation followed by mass-to-charge ratio determination. | Provides molecular weight and structural information, highly sensitive and specific. | More complex and expensive instrumentation. |

Concluding Remarks

The selection of an appropriate analytical method for the purity determination of (4-Methoxyphenyl) methyl cyanocarbonimidodithioate is a critical decision that should be guided by the specific requirements of the analysis. For routine quality control, a validated isocratic RP-HPLC method offers a balance of simplicity, speed, and reliability. For comprehensive impurity profiling during process development and stability studies, a gradient RP-HPLC method is indispensable.

To establish a truly comprehensive purity profile, the use of an orthogonal technique is highly recommended. LC-MS is particularly valuable for the identification of unknown impurities, while qNMR can serve as a primary method for the definitive assignment of purity to reference standards. By employing a multi-faceted and well-validated analytical strategy, researchers and drug development professionals can ensure the quality and consistency of (4-Methoxyphenyl) methyl cyanocarbonimidodithioate, thereby supporting the development of safe and effective new medicines.

References

- Vertex AI Search. (2025, December 10).

- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.

- MDPI. (n.d.). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

- Pharmaguideline. (2024, December 11).

- SynThink. (2023, June 13).

- Encyclopedia.pub. (2023, October 27).

- Malvern Panalytical. (n.d.). Sulfur Analysis for Fuels.

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methoxy-5-(4-methylphenyl)phenol.

- MDPI. (n.d.). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis.

- PubMed. (n.d.). Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay.

- ACS Publications. (n.d.).

- ResearchGate. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).

- Semantic Scholar. (2023, October 11). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.

- PubMed. (n.d.).

- SGS. (n.d.). Trace sulfur compounds analysis.

- ResearchGate. (n.d.). Biological sulphur-containing compounds – Analytical challenges | Request PDF.

- The Royal Society of Chemistry. (2013).

- DTIC. (1966, April 1).

- Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.

- PMC. (n.d.).

Sources

- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

- 6. researchgate.net [researchgate.net]

- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of dithiocarbamates and metabolites in plants by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]

- 16. sgs.com [sgs.com]

- 17. researchgate.net [researchgate.net]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.